molecular formula C16H21N3O3S B2719247 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 886903-14-6

2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2719247
CAS No.: 886903-14-6
M. Wt: 335.42
InChI Key: CZTVZFABOBZDBH-UHFFFAOYSA-N
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Description

2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a benzimidazole core, a sulfonyl group, and a pyrrolidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with benzimidazole cores are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl and pyrrolidine groups could enhance its binding affinity and specificity.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects. They could be candidates for drug development, particularly in areas like oncology, infectious diseases, or neurological disorders.

Industry

Industrially, this compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the sulfonyl group: The benzimidazole intermediate can be reacted with isopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the ethanone moiety: The final step involves the reaction of the sulfonylated benzimidazole with a pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidine moieties.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole ring or the ethanone moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group might enhance the compound’s ability to form hydrogen bonds, while the pyrrolidine moiety could contribute to its overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
  • 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

The unique aspect of 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone lies in the isopropylsulfonyl group, which might confer distinct steric and electronic properties compared to its methyl or ethyl analogs. These differences could influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-12(2)23(21,22)16-17-13-7-3-4-8-14(13)19(16)11-15(20)18-9-5-6-10-18/h3-4,7-8,12H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTVZFABOBZDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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